molecular formula C6H6FNO3S B13069249 2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid

2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid

Cat. No.: B13069249
M. Wt: 191.18 g/mol
InChI Key: BGIDVNQROBKIQR-UHFFFAOYSA-N
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Description

2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid: is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-methoxy-1,3-thiazole with fluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid exhibits unique properties due to the presence of the fluoro and methoxy groups. These functional groups can influence the compound’s reactivity, biological activity, and interaction with molecular targets. The fluoro group, in particular, can enhance the compound’s stability and binding affinity to specific targets .

Properties

Molecular Formula

C6H6FNO3S

Molecular Weight

191.18 g/mol

IUPAC Name

2-fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C6H6FNO3S/c1-11-6-8-3(2-12-6)4(7)5(9)10/h2,4H,1H3,(H,9,10)

InChI Key

BGIDVNQROBKIQR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CS1)C(C(=O)O)F

Origin of Product

United States

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